

Molecular structure and chemical properties of Epoprostenol sodium

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An In-depth Technical Guide to Epoprostenol Sodium

Introduction

Epoprostenol sodium, the sodium salt of epoprostenol, is a synthetic analogue of prostacyclin (PGI2), a naturally occurring prostaglandin.[1][2] It is a potent vasodilator and a powerful inhibitor of platelet aggregation, making it a cornerstone therapy for pulmonary arterial hypertension (PAH).[3][4][5] First approved for PAH in 1995, epoprostenol marked a significant milestone as the first specific medical therapy for this severe and progressive disease.[6][7][8] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

Epoprostenol is a complex eicosanoid derivative. Its chemical name is $(5Z,9\alpha,11\alpha,13E,15S)$ -6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid.[9] The molecule features a bicyclic ether core derived from a prostaglandin structure, with two side chains containing hydroxyl and carboxylate functional groups.

Table 1: Chemical and Physical Properties of Epoprostenol Sodium



Property	Value	References
IUPAC Name	sodium (5Z)-5- [(3aR,4R,5R,6aS)-5- hydroxy-4-[(E,3S)-3- hydroxyoct-1- enyl]-3,3a,4,5,6,6a- hexahydrocyclopenta[b]fur an-2-ylidene]pentanoate	[10]
CAS Number	61849-14-7	[10]
Molecular Formula	C20H31NaO5	[9][10][11]
Molecular Weight	374.45 g/mol	[10][11]
Appearance	White to off-white lyophilized powder or cake	[9][11][12]
Melting Point	168-170 °C	[13]
Solubility	Water: 1 mg/mL; Hydrolyzes in aqueous solution	[13]
**pH (Reconstituted)	12.0 - 13.2	[11]

| Storage | -20°C |[13] |

Mechanism of Action and Signaling Pathway

Epoprostenol exerts its therapeutic effects through two primary pharmacological actions: the direct vasodilation of both pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation.[3][4][14] These effects are mediated by its interaction with the prostacyclin I receptor (IP receptor), a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1][15]

The signaling cascade is initiated upon binding:

 Receptor Activation: Epoprostenol binds to the IP receptor, activating the associated Gs alpha subunit (Gs-protein).[16]

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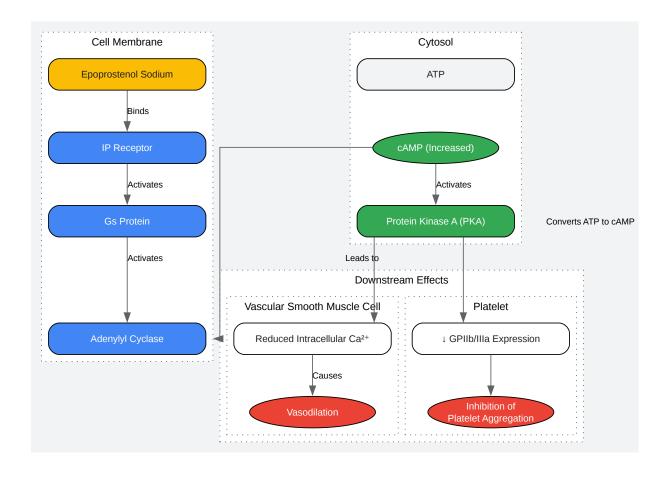




- Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][17]
- cAMP-Mediated Effects: The subsequent rise in intracellular cAMP concentration is the pivotal step in the drug's mechanism.[1][15]
 - In Vascular Smooth Muscle Cells: Elevated cAMP levels activate Protein Kinase A (PKA).
 [1][17] PKA then phosphorylates downstream targets, which leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[1][16] This action reduces pulmonary vascular resistance, a key factor in PAH.[15]
 - In Platelets: The increase in cAMP interferes with the platelet activation process, inhibiting
 the release of granules and the expression of glycoprotein IIb/IIIa on the platelet surface,
 thereby preventing platelet aggregation.[1]

In addition to this primary pathway, evidence also suggests that prostacyclin can engage in intracrine signaling by targeting nuclear peroxisome proliferator-activated receptors (PPARs), which can modulate gene transcription related to inflammation and cellular proliferation.[18][19]





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Caption: Epoprostenol sodium signaling pathway via the IP receptor.

Synthesis and Formulation

The chemical synthesis of epoprostenol is a multi-step process, typically starting from a related prostaglandin, such as Prostaglandin $F_2\alpha$ (PGF₂ α) or its methyl ester derivative.[20][21] A key step involves an iodocyclization reaction to form the bicyclic ether core, followed by dehydroiodination to create the characteristic double bond. The final step is the hydrolysis of the ester to the sodium salt.[20][21]





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Caption: Simplified chemical synthesis workflow for Epoprostenol Sodium.

Epoprostenol is chemically unstable, particularly in acidic or neutral solutions, where it rapidly hydrolyzes to the inactive 6-keto-prostaglandin $F_1\alpha$.[13] To overcome this, commercial formulations are lyophilized (freeze-dried) powders that require reconstitution.[9][11] Stability is highly pH-dependent, with greater stability at a higher pH.[9] Modern formulations include excipients such as L-arginine (a buffering agent) and sucrose or mannitol (bulking agents) to enhance thermal stability and allow for longer storage and administration times at room temperature.[22][23] The reconstituted solution has a high pH, typically between 12.0 and 13.2, which is critical for maintaining the drug's integrity.[11]

Experimental Protocols and Analytical Methods Protocol 4.1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated RP-HPLC method for quantifying Epoprostenol Sodium and its degradation products in pharmaceutical formulations.[23][24]

- Objective: To determine the potency and stability of Epoprostenol Sodium over time under various storage conditions.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 5 μm, 250 x 4.6 mm).[23]
 - Mobile Phase: A gradient or isocratic system. An example is Acetonitrile and Ammonium
 Acetate Buffer (60:40 v/v).[24] Another validated method uses a gradient of Mobile Phase
 A (80% 25 mM pH 9.0 borate buffer / 20% acetonitrile) and Mobile Phase B (50% water /
 50% acetonitrile).[23]
 - Flow Rate: 1.0 mL/min.[23]



Detection Wavelength: 205 nm or 217 nm, due to the weak chromophore of epoprostenol.
 [23][24]

Column Temperature: 25°C.[23]

Injection Volume: 20 μL.[23]

Procedure:

- Prepare standard solutions of Epoprostenol Sodium of known concentrations.
- Reconstitute and dilute the test samples according to the formulation's instructions.
- Store the test samples under specified conditions (e.g., 5°C, 25°C, 30°C) for predetermined time intervals.
- At each time point, inject the standard and test solutions into the HPLC system.
- Calculate the potency of the test sample by comparing the peak area of epoprostenol to that of the reference standard. Shelf-life is determined by the maintenance of potency (typically >90%) over time.[23]

Protocol 4.2: Antimicrobial Effectiveness Testing

This protocol is used to ensure that the reconstituted drug formulation does not support microbial growth.[23][25]

- Objective: To evaluate the self-preserving nature of the Epoprostenol Sodium solution.
- Materials: Tryptic Soy Broth, Sabouraud Dextrose Agar, test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
- Procedure:
 - Prepare diluted solutions of Epoprostenol Sodium (e.g., 3000 ng/mL) in sterile containers.



- Inoculate each container with a standardized suspension of one of the test organisms to achieve a final concentration of 10⁵ to 10⁶ CFU/mL.
- Store the inoculated containers at specified temperatures (e.g., 5°C and 25°C).
- At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.
- Determine the concentration of viable microorganisms using the pour plate method.
- The formulation is considered self-preserving if there is a significant reduction in microbial counts over time, meeting pharmacopeial standards.[23]

Protocol 4.3: In-Vivo Hemodynamic Assessment

This protocol outlines the clinical procedure for assessing the acute hemodynamic response to Epoprostenol in patients with PAH, which is crucial for diagnosis and dose titration.[4][14][26]

- Objective: To measure changes in key hemodynamic parameters in response to intravenous Epoprostenol.
- Procedure:
 - The diagnosis of PAH is first confirmed via right heart catheterization to measure baseline hemodynamic parameters.[4]
 - An intravenous infusion of Epoprostenol is initiated at a low dose (e.g., 0.25–2.0 ng/kg/min).[26]
 - The dose is gradually increased every 15 minutes, as tolerated by the patient, while continuously monitoring systemic blood pressure.[7][14]
 - Hemodynamic parameters are measured at baseline and after achieving the maximally tolerated dose. Key parameters include:
 - Mean Pulmonary Artery Pressure (mPAP)
 - Pulmonary Vascular Resistance (PVR)



- Cardiac Index (CI)
- Mean Systemic Arterial Pressure (SAPm)
- The results are used to assess the patient's vasoreactivity and to guide long-term therapeutic dosing.[14][26]

Physicochemical and Clinical Data Table 5.2: Stability of Diluted Epoprostenol Sodium with Arginine-Sucrose Excipients

This table summarizes the stability of a modern, thermally-stable formulation of epoprostenol, showing the time to which potency remains above 90%.[22][25][27]

Concentration	Storage Temperature	Time to >90% Potency
3,000 ng/mL	25°C	72 hours
30°C	48 hours	
40°C	24 hours	
15,000 ng/mL	25°C	72 hours
30°C	24 hours	
40°C	12 hours	
60,000 ng/mL	25°C	72 hours
30°C	48 hours	
40°C	24 hours	_

Data adapted from studies on Epoprostenol AS formulation.[22][25]

Table 5.3: Summary of Hemodynamic Effects in PAH Patients from Clinical Studies



This table presents key efficacy data from clinical studies, demonstrating the significant improvements in hemodynamics and exercise capacity.

Study Parameter	Patient Population	Dosage	% Change from Baseline	Reference
Pulmonary Vascular Resistance (PVR)	Idiopathic PAH (IPAH)	High-Dose (>40 ng/kg/min)	↓ 68%	[26]
IPAH	Standard-Dose (21-40 ng/kg/min)	↓ 32% - 53%	[26]	
Mean Pulmonary Artery Pressure (mPAP)	IPAH	High-Dose (>40 ng/kg/min)	↓ 30%	[26]
IPAH	Standard-Dose (21-40 ng/kg/min)	↓ 12% - 22%	[26]	
6-Minute Walk Distance (6MWD)	IPAH (FC III/IV)	Variable	+83 m improvement	[6]
IPAH	Variable	Increase from 251m to 376m at 3 months	[7]	
Cardiac Index (CI)	IPAH	High-Dose (>40 ng/kg/min)	↑ 89%	[26]

Conclusion

Epoprostenol sodium remains a vital therapeutic agent in the management of severe pulmonary arterial hypertension. Its potent vasodilatory and anti-aggregatory effects, mediated through the prostacyclin signaling pathway, can lead to substantial improvements in hemodynamics and patient survival.[26] While its chemical instability and short half-life



necessitate continuous intravenous infusion, advancements in formulation have improved its stability, offering greater convenience for patients.[22][23] The detailed understanding of its molecular structure, mechanism, and analytical characterization is crucial for the ongoing development of novel prostacyclin analogues and delivery systems aimed at further improving the treatment of PAH.

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